4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile
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Overview
Description
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be approached through various methods. One common method involves the reaction of 4-(2-bromoethoxy)benzonitrile with 1-methyl-1H-tetrazole-5-thiol under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidity and resonance stabilization.
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Used as an antihypertensive agent.
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and potential use as an energetic material
Properties
Molecular Formula |
C11H11N5OS |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
4-[2-(1-methyltetrazol-5-yl)sulfanylethoxy]benzonitrile |
InChI |
InChI=1S/C11H11N5OS/c1-16-11(13-14-15-16)18-7-6-17-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
QCQOJQSRVJBGPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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